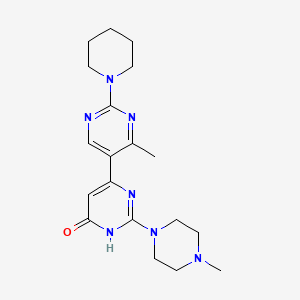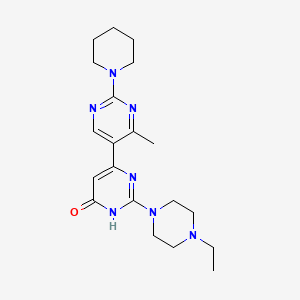
2-(benzylamino)-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one
Overview
Description
2-(Benzylamino)-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one, also known as BMPPB, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the class of bipyrimidine derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one is not fully understood. However, it has been found to inhibit the activity of various kinases, which play a crucial role in cell division, proliferation, and survival. 2-(benzylamino)-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 2-(benzylamino)-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one has been found to inhibit the activity of various inflammatory mediators, including COX-2 and TNF-α.
Biochemical and Physiological Effects
2-(benzylamino)-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(benzylamino)-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one has also been found to exhibit potent anti-inflammatory and analgesic effects in animal models. Additionally, 2-(benzylamino)-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one has been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-(benzylamino)-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 2-(benzylamino)-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one has also been found to exhibit potent activity against various kinases, making it a useful tool for studying the role of kinases in various biological processes. However, 2-(benzylamino)-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one has some limitations for lab experiments. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(benzylamino)-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one. One potential direction is the development of 2-(benzylamino)-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one derivatives with improved pharmacokinetic properties and reduced toxicity. Another direction is the study of the role of 2-(benzylamino)-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one in various biological processes, including cell division, proliferation, and survival. Additionally, the potential use of 2-(benzylamino)-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one as a therapeutic agent for various diseases, including cancer and Alzheimer's disease, warrants further investigation.
Conclusion
In conclusion, 2-(benzylamino)-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. It exhibits a wide range of biological activities and has been found to inhibit the activity of various kinases. 2-(benzylamino)-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2-(benzylamino)-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one, including the development of 2-(benzylamino)-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one derivatives and the study of its potential therapeutic use.
Scientific Research Applications
2-(benzylamino)-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. 2-(benzylamino)-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one has also been found to exhibit potent inhibitory activity against various kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and Aurora kinases.
properties
IUPAC Name |
2-(benzylamino)-4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-15-17(14-23-21(24-15)27-10-6-3-7-11-27)18-12-19(28)26-20(25-18)22-13-16-8-4-2-5-9-16/h2,4-5,8-9,12,14H,3,6-7,10-11,13H2,1H3,(H2,22,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICHBLMDTJTOEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)NCC3=CC=CC=C3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylamino)-4'-methyl-2'-(piperidin-1-yl)-4,5'-bipyrimidin-6(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,6-dimethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B3731702.png)
![N-(5-chloro-2-methylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B3731708.png)
![N-(3-chlorophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B3731712.png)
![2-(4-ethyl-1-piperazinyl)-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B3731728.png)
![7-amino-5-(2-hydroxy-3-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3731736.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B3731742.png)
![2-[(2-furylmethyl)amino]-4'-methyl-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B3731750.png)


![2-[(2-chlorophenyl)amino]-4'-methyl-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B3731774.png)
![2-[(2,4-dimethylphenyl)amino]-4'-methyl-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B3731780.png)
![2-[(2,4-dimethylphenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B3731781.png)

